molecular formula C17H17FN2O3S B2925603 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 955672-60-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2925603
CAS RN: 955672-60-3
M. Wt: 348.39
InChI Key: ZFHSOFMYHSBQLN-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (also known as 7-Acetylneuraminic acid) is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have demonstrated innovative approaches to synthesizing compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, showcasing the versatility of these molecules in chemical synthesis:

  • A method for the copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide (NFSI) has been developed, facilitating the construction of a range of isoquinoline-1,3-diones. This process illustrates the compound's utility in the synthesis of complex heterocyclic structures through radical pathways, supported by DFT calculations (Xiao-Feng Xia et al., 2016).
  • The asymmetric synthesis of enantiomerically pure compounds, utilizing cinchona alkaloids and NFSI, highlights the role of such molecules in enantiodivergent fluorination. This technique enables the synthesis of mirror-image forms of pharmacologically relevant compounds, demonstrating the strategic use of NFSI in achieving stereochemical complexity (Takeshi Yamamoto et al., 2011).

Biological Interactions and Potential Applications

  • Research into the interaction between carbonic anhydrase and isoquinolinesulfonamides has unveiled the structural basis for the inhibition of human carbonic anhydrases by these compounds. Such studies are pivotal for designing selective inhibitors targeting therapeutically relevant isoforms, indicating the potential medical applications of these molecules (P. Mader et al., 2011).
  • The synthesis and evaluation of 4-phthalimidobenzenesulfonamide derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase have been conducted, revealing compounds with high selectivity and potency. This research underscores the therapeutic promise of such molecules in addressing disorders associated with cholinesterase activity (Z. Soyer et al., 2016).

Structural and Spectroscopic Studies

  • Detailed structural and spectroscopic investigations of isoquinoline derivatives have led to insights into their complexation with metals, as well as their antimicrobial properties. Such studies not only advance our understanding of the chemical behavior of these molecules but also pave the way for their application in materials science and biomedicine (S. Vanparia et al., 2010).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-2-5-16(10-14(13)11-20)19-24(22,23)17-6-3-15(18)4-7-17/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSOFMYHSBQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

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